Structural Differentiation: The 2-Bromo Substituent as a Key Distinguishing Feature
CAS 442651-61-8 is structurally differentiated from its closest commercially available analog, 3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 327093-93-6), by the presence of a bromine atom at the 2-position of the benzamide ring . This single-atom variation converts the compound from a non-halogenated structure (Mol. Wt.: 422.48 g/mol) to a brominated one (Mol. Wt.: 501.4 g/mol), which can profoundly impact target binding through steric and hydrophobic effects .
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | Molecular Weight: 501.4 g/mol; Molecular Formula: C18H17BrN2O6S2 |
| Comparator Or Baseline | 3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 327093-93-6); Molecular Weight: 422.48 g/mol; Molecular Formula: C18H18N2O6S2 |
| Quantified Difference | Δ Molecular Weight = +78.92 g/mol (due to Br vs. H substitution) |
| Conditions | N/A (Structural comparison based on vendor-certified chemical properties) |
Why This Matters
For SAR campaigns, the 2-bromo substituent is a critical vector for modulating target affinity and selectivity, making CAS 442651-61-8 an essential tool compound where halogen bonding or steric bulk is required, and preventing its substitution with non-halogenated analogs.
